molecular formula C7H14N2O2 B6234507 3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one CAS No. 2022861-78-3

3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B6234507
CAS No.: 2022861-78-3
M. Wt: 158.20 g/mol
InChI Key: NPGPCJYTZDFMNR-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one is a chemical compound with a unique structure that combines an oxazolidinone ring with a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.

    Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one involves the reaction of 2-amino-2-methyl-1-propanol with phosgene to form 2-(chloromethyl)-2-methyl-1-propanol. This intermediate is then reacted with ethylene oxide to form 3-[2-(chloromethyl)ethyl]-1,3-oxazolidin-2-one, which is subsequently reacted with dimethylamine to form the final product.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "phosgene", "ethylene oxide", "dimethylamine" ], "Reaction": [ "2-amino-2-methyl-1-propanol is reacted with phosgene to form 2-(chloromethyl)-2-methyl-1-propanol.", "2-(chloromethyl)-2-methyl-1-propanol is reacted with ethylene oxide to form 3-[2-(chloromethyl)ethyl]-1,3-oxazolidin-2-one.", "3-[2-(chloromethyl)ethyl]-1,3-oxazolidin-2-one is reacted with dimethylamine to form 3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one." ] }

CAS No.

2022861-78-3

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-8(2)3-4-9-5-6-11-7(9)10/h3-6H2,1-2H3

InChI Key

NPGPCJYTZDFMNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCOC1=O

Purity

95

Origin of Product

United States

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